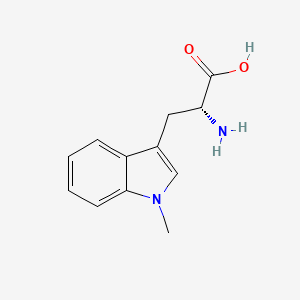
Indoximod
概要
説明
Indoximod is a small-molecule inhibitor of the indoleamine 2,3-dioxygenase pathway. This pathway is involved in the metabolism of tryptophan, an essential amino acid, and plays a significant role in immune regulation. This compound has garnered attention for its potential in cancer therapy, particularly in combination with other treatments such as chemotherapy and radiotherapy .
科学的研究の応用
Indoximod has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the indoleamine 2,3-dioxygenase pathway and its role in tryptophan metabolism.
Biology: Investigated for its effects on immune cells and its potential to modulate immune responses.
Medicine: Explored as a therapeutic agent in cancer treatment, particularly in combination with other therapies to enhance anti-tumor immune responses.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the indoleamine 2,3-dioxygenase pathway .
作用機序
Indoximod exerts its effects by inhibiting the indoleamine 2,3-dioxygenase pathway, which is responsible for the catabolism of tryptophan into kynurenine. By blocking this pathway, this compound prevents the depletion of tryptophan and the accumulation of kynurenine, thereby reversing immune suppression. This leads to the activation of immune cells, such as CD8+ T cells and natural killer cells, which can target and destroy tumor cells .
将来の方向性
生化学分析
Biochemical Properties
1-Methyl-D-tryptophan interacts with several enzymes, proteins, and other biomolecules. It is a competitive inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO1), which is a rate-limiting enzyme of the kynurenine pathway . This pathway plays a crucial role in the regulation of the immune response . In cell-free assays, it has been shown that 1-Methyl-D-tryptophan binds to the ferrous IDO complex but cannot be catalytically converted to kynurenine due to the additional methyl group .
Cellular Effects
1-Methyl-D-tryptophan has various effects on different types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to enhance the antitumor and antiviral immunoresponses of CD8+ T-cells in vitro . It also reduces tumor volume in mice with xenografts overexpressing IDO .
Molecular Mechanism
The mechanism of action of 1-Methyl-D-tryptophan involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to inhibit the IDO-related enzyme IDO2 and restore mTOR signaling in cells starved of tryptophan due to IDO activity .
Temporal Effects in Laboratory Settings
The effects of 1-Methyl-D-tryptophan change over time in laboratory settings. It has been shown that a single administration of 1-Methyl-D-tryptophan increases its concentrations in blood, with the maximum concentration being obtained at 12 hours . Repeated daily injections of 1-Methyl-D-tryptophan generated increasing plasma concentrations followed by a steady-state after two days .
Dosage Effects in Animal Models
The effects of 1-Methyl-D-tryptophan vary with different dosages in animal models. For instance, it has been shown that when oral doses of 1-Methyl-D-tryptophan exceeded levels of 600 mg/m^2/day in rats, or 1200 mg/m^2/day in dogs, the maximum concentration and area under the curve values decreased, resulting in a corresponding decrease in oral bioavailability .
Metabolic Pathways
1-Methyl-D-tryptophan is involved in several metabolic pathways. It primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . The major metabolic pathway is the kynurenine pathway, through which over 95% of tryptophan degrades into multiple bioactive compounds .
Transport and Distribution
1-Methyl-D-tryptophan is transported and distributed within cells and tissues. Tissue concentrations of 1-Methyl-D-tryptophan in mice were highest in the kidney, followed by the liver, muscle, heart, lung, and spleen, respectively . After 48 hours post dosing, 1-Methyl-D-tryptophan was excreted in the urine (35.1%) and feces (13.5%) .
Subcellular Localization
Given its role in the kynurenine pathway, it is likely to be found in the cytoplasm where this pathway is known to occur .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of indoximod involves several steps, starting from commercially available starting materials. The key steps typically include the formation of an indole ring structure, followed by functionalization to introduce the desired substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. This involves the use of large-scale reactors, continuous flow processes, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
化学反応の分析
Types of Reactions
Indoximod undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups on the this compound molecule.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds .
類似化合物との比較
Similar Compounds
Epacadostat: Another indoleamine 2,3-dioxygenase inhibitor with a similar mechanism of action.
Uniqueness of Indoximod
This compound is unique in its ability to act as a tryptophan mimetic, which allows it to modulate the immune response more effectively compared to other inhibitors. Its distinct mechanism of action and favorable safety profile make it a promising candidate for combination therapies in cancer treatment .
特性
IUPAC Name |
(2R)-2-amino-3-(1-methylindol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-14-7-8(6-10(13)12(15)16)9-4-2-3-5-11(9)14/h2-5,7,10H,6,13H2,1H3,(H,15,16)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADWXFSZEAPBJS-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40911500 | |
| Record name | 1-Methyltryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40911500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
110117-83-4 | |
| Record name | Indoximod [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110117834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indoximod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12827 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-Methyl-D-tryptophan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=721782 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyltryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40911500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INDOXIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TX5CYN1KMZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Indoximod (1-Methyl-D-tryptophan) exert its effects on the immune system?
A1: Unlike direct enzymatic inhibitors of IDO1, this compound does not directly inhibit IDO1 activity. Instead, it acts downstream of IDO1 by stimulating mTORC1 [, ]. This mechanism likely stems from this compound's ability to create an artificial tryptophan sufficiency signal in the context of low tryptophan concentrations, thus opposing the downstream effects of IDO1 activity [, ]. This indirect mechanism could potentially lower the risk of drug resistance commonly observed with selective IDO1 inhibitors [, ].
Q2: What is the role of the aryl hydrocarbon receptor (AhR) in this compound's mechanism of action?
A2: this compound influences the differentiation of CD4+ T cells by modulating AhR activity []. It achieves this by increasing the transcription of RORC while concurrently downregulating FOXP3 transcription [, ]. These transcriptional changes favor the differentiation of T cells towards IL-17-producing helper T cells while inhibiting the formation of regulatory T cells (Tregs) [, ].
Q3: Does this compound directly influence the expression of IDO1?
A3: Yes, studies have shown that this compound can downregulate IDO1 expression []. This downregulation was observed in both murine lymph node dendritic cells in vivo and human monocyte-derived dendritic cells in vitro []. The underlying mechanism of this downregulation appears to involve signaling through the AhR [].
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C11H12N2O2, and its molecular weight is 204.23 g/mol.
Q5: Are there any studies on the material compatibility, stability under various conditions, or catalytic properties of this compound?
A5: The provided research abstracts primarily focus on the biological activity and clinical application of this compound as an IDO pathway inhibitor. As a result, information regarding its material compatibility, stability under various conditions, or potential catalytic properties is not available within these research articles.
Q6: Are there any reported studies using computational chemistry and modeling techniques or exploring the SAR of this compound?
A6: The provided research abstracts do not offer detailed information on computational studies or specific SAR investigations related to this compound.
Q7: What formulation strategies have been explored to improve the stability, solubility, or bioavailability of this compound?
A7: One study explored the development of a cholesterol-conjugated this compound prodrug incorporated into a liposomal carrier []. This formulation aimed to improve the pharmacokinetics and targeted delivery of this compound for enhanced chemo-immunotherapy in solid tumor models [].
Q8: Are there any reported studies or data regarding the SHE regulations compliance of this compound?
A8: The provided research abstracts do not mention specific details regarding the SHE regulations compliance of this compound.
Q9: What is the pharmacokinetic profile of this compound?
A9: this compound exhibits dose-dependent oral bioavailability, with plasma concentration plateauing above 1200 mg []. At a dose of 2000 mg twice daily, the maximum plasma concentration (Cmax) reaches approximately 12 μM, occurring at 2.9 hours post-administration, with a half-life of 10.5 hours [].
Q10: Are there any pharmacodynamic markers associated with this compound treatment?
A10: Clinical trials have identified an increase in C-reactive protein (CRP) levels across multiple dose levels of this compound, suggesting its potential as a pharmacodynamic marker []. Another study identified the elevation of non-classical monocytes (nc-Monos) in the peripheral blood of pediatric brain tumor patients treated with this compound-based therapy []. This elevation was observed within the first three treatment cycles and was found to be predictive of subsequent overall survival [].
Q11: What types of cancer have shown promising results in preclinical models when treated with this compound?
A11: Preclinical models utilizing this compound have shown promising results against various cancer types, including breast cancer [, , ], melanoma [, , ], pancreatic cancer [], colon cancer [], and renal cancer [].
Q12: What is the efficacy of this compound in combination with other therapies in preclinical models?
A12: Preclinical studies have demonstrated synergistic antitumor effects when this compound is combined with various therapies. These include:
- Chemotherapy: this compound enhances the efficacy of chemotherapeutic agents like taxanes [, , ], docetaxel [], and gemcitabine/nab-paclitaxel [].
- Radiation therapy: Combination therapy with this compound and radiation therapy shows promise in preclinical models of brain tumors [, ] and other solid tumors [].
- Immune checkpoint inhibitors: this compound demonstrates synergistic antitumor effects when combined with immune checkpoint inhibitors like anti-PD-1 antibodies (e.g., pembrolizumab, nivolumab) [, , , ] and anti-CTLA-4 antibodies [].
- Vaccines: this compound enhances the efficacy of antitumor vaccines, particularly when combined with immune checkpoint inhibitors [, ].
Q13: What are the key findings from clinical trials investigating this compound in cancer treatment?
A13: Several clinical trials have been conducted to evaluate this compound in various cancer types. Some key findings include:
- Brain Tumors: In a Phase 1 trial for recurrent pediatric brain tumors and newly diagnosed DIPG, this compound was well-tolerated and demonstrated encouraging anti-tumor activity [, , ].
- Acute Myeloid Leukemia (AML): A Phase 1 trial combining this compound with standard induction chemotherapy showed a high rate of complete remission and minimal residual disease negativity in newly diagnosed AML patients [].
- Melanoma: A Phase II trial combining this compound with pembrolizumab showed a promising objective response rate in patients with advanced melanoma [].
- Breast Cancer: While a Phase II trial of this compound with taxane chemotherapy in metastatic breast cancer did not meet its primary endpoint of progression-free survival, an exploratory analysis suggested potential benefits in patients with high IDO expression [].
Q14: Are there any published studies exploring the resistance mechanisms, cross-resistance profiles, toxicology and safety data, or drug delivery and targeting strategies specific to this compound?
A14: The provided research abstracts do not provide information on resistance mechanisms, cross-resistance profiles, detailed toxicology data beyond reported adverse events, or specific drug delivery and targeting strategies related to this compound beyond the liposomal formulation mentioned previously.
Q15: What are the potential biomarkers associated with this compound's mechanism of action or its efficacy?
A15: Research suggests several potential biomarkers for this compound:
- IDO1 Expression: High IDO1 expression in tumor tissue has been investigated as a potential predictive biomarker for this compound efficacy, particularly in breast cancer [].
- Immune Correlates: Changes in immune cell populations and function, such as increased T cell activation and decreased Treg suppression, are being investigated as potential biomarkers of response to this compound treatment [, ].
- Inflammatory Markers: Increased CRP levels have been observed in patients treated with this compound, suggesting its potential as a pharmacodynamic marker [].
- Non-classical Monocytes: Elevated levels of nc-Monos in the peripheral blood during this compound treatment have been associated with improved survival in pediatric brain tumor patients [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



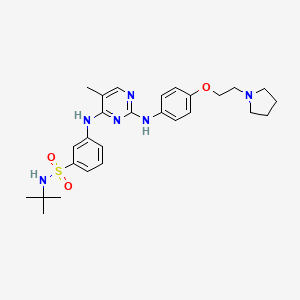
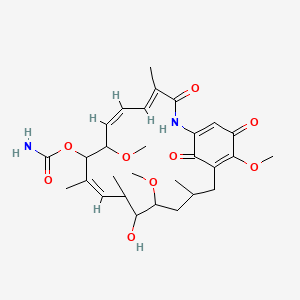
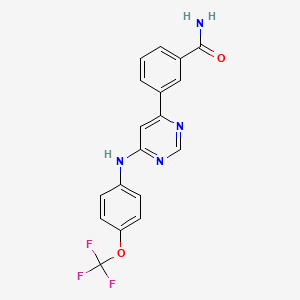
![6-(2,6-dichlorophenyl)-8-methyl-2-((3-(methylthio)phenyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1684432.png)
![6-(2,6-Dichlorophenyl)-2-[(4-Fluoro-3-Methylphenyl)amino]-8-Methylpyrido[2,3-D]pyrimidin-7(8h)-One](/img/structure/B1684433.png)

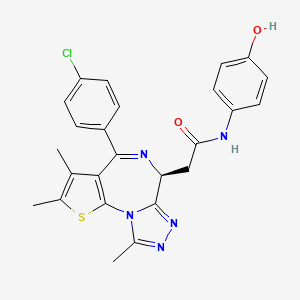
![4-(tert-Butyl)-N-(3-(8-(phenylamino)imidazo[1,2-a]pyrazin-6-yl)phenyl)benzamide](/img/structure/B1684439.png)


![(R)-6-(4-((4-Ethylpiperazin-1-yl)methyl)phenyl)-N-(1-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1684443.png)
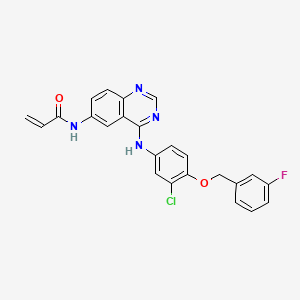
![(3R,4R)-4-Amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol](/img/structure/B1684447.png)
